An In-Depth Technical Guide to 5-bromo-4-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-bromo-4-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
Introduction
5-bromo-4-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is recognized as a "privileged structure," frequently appearing in FDA-approved pharmaceuticals due to its wide range of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1][2] The strategic placement of the bromine atom at the 5-position and the methyl and amine groups at the 4- and 3-positions, respectively, provides a versatile molecular framework for the synthesis of diverse compound libraries.[1] This guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-bromo-4-methyl-1H-pyrazol-3-amine, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Understanding the fundamental physicochemical properties of 5-bromo-4-methyl-1H-pyrazol-3-amine is crucial for its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C4H6BrN3 | [3] |
| Molecular Weight | 176.01 g/mol | [3] |
| CAS Number | 1780-72-9 | [4][5] |
| Appearance | Solid | [5][6] |
| Melting Point | 117-122 °C | [6] |
| Topological Polar Surface Area | 54.7 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| InChI Key | WZMBDMWFVPKYCF-UHFFFAOYSA-N | [3][5] |
| SMILES | CC1=C(C(=NN1)N)Br | [3][7] |
These properties indicate a compound with moderate polarity, capable of participating in hydrogen bonding, which can influence its solubility and interactions with biological targets.
Synthesis and Reactivity
The synthesis of substituted pyrazoles like 5-bromo-4-methyl-1H-pyrazol-3-amine can be approached through various synthetic strategies. While specific, detailed synthesis routes for this exact molecule are not extensively published in top-tier journals, general methods for the synthesis of substituted pyrazoles provide a foundational understanding.[8][9][10]
A plausible synthetic approach involves the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by bromination. The reactivity of the pyrazole ring is influenced by the substituents present. The amino group is a strong activating group, directing electrophilic substitution, while the bromine atom offers a handle for various cross-coupling reactions.[1]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of functionalized pyrazoles, which can be adapted for 5-bromo-4-methyl-1H-pyrazol-3-amine.
Caption: Generalized synthetic workflow for substituted pyrazoles.
Key Reactions and Reactivity
The bromine atom at the 5-position is a key functional group for further synthetic transformations. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[1]
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds with aryl or vinyl boronic acids.
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds with various amines.
-
Sonogashira Coupling: Allows for the creation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: Forms C-C bonds with alkenes.
These reactions are instrumental in building molecular complexity and are widely employed in the synthesis of compound libraries for high-throughput screening in drug discovery.
The amino group at the 3-position can be acylated, alkylated, or used as a directing group in further electrophilic substitution reactions on the pyrazole ring.
Spectral Data and Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, respectively, confirming the substitution pattern on the pyrazole ring.
-
Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns that can aid in structural elucidation.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations of the pyrazole ring.
Commercial suppliers of similar compounds often provide access to analytical data such as NMR, HPLC, and LC-MS.[11][12]
Applications in Research and Drug Development
The structural motifs present in 5-bromo-4-methyl-1H-pyrazol-3-amine make it a valuable building block in medicinal chemistry. The pyrazole core is a key component of numerous biologically active compounds.[2]
Kinase Inhibitors
The pyrazole scaffold is frequently found in kinase inhibitors, which are a major class of anticancer drugs. The ability to easily diversify the substituents on the pyrazole ring through cross-coupling reactions makes 5-bromo-4-methyl-1H-pyrazol-3-amine an attractive starting material for the synthesis of novel kinase inhibitors.
Anti-inflammatory Agents
Substituted pyrazoles have also shown promise as anti-inflammatory agents.[2] The development of new anti-inflammatory drugs with improved efficacy and reduced side effects is an ongoing area of research, and this compound could serve as a scaffold for the synthesis of new candidates.
Agrochemicals
The pyrazole ring system is also present in some commercially successful agrochemicals. The unique combination of substituents in 5-bromo-4-methyl-1H-pyrazol-3-amine could be explored for the development of new herbicides, fungicides, or insecticides.
The following diagram illustrates the central role of 5-bromo-4-methyl-1H-pyrazol-3-amine as a versatile building block.
Caption: Role as a versatile synthetic intermediate.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 5-bromo-4-methyl-1H-pyrazol-3-amine. Based on available safety data for similar compounds, it is likely to be harmful if swallowed.[3][5][6]
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][16]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[13][16] If swallowed or inhaled, seek medical attention.[13][16]
Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.[13][14][15][16][17]
Conclusion
5-bromo-4-methyl-1H-pyrazol-3-amine is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. Its strategic functionalization allows for facile diversification through established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.
References
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI.
- Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024, June 20).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
- Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.).
- ChemInform Abstract: Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. (n.d.). ResearchGate.
- Reactions of some αβ-unsaturated pyrazolyl compounds with bromine and with grignard reagents. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (n.d.). Australian Journal of Chemistry - CSIRO Publishing.
- Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (n.d.). Australian Journal of Chemistry | ConnectSci.
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, June 16). The Journal of Organic Chemistry - ACS Publications.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC - NIH.
- 1H-Pyrazol-3-amine, 5-bromo-4-methyl- | 2514952-93-1. (2023, April 23). ChemicalBook.
- 3-Amino-4-bromo-5-methylpyrazole. (n.d.). PubChem.
- CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
- Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012, July 18).
- (5-Bromo-4-methyl-1H-pyrazol-3-yl)methanamine. (n.d.). BLD Pharm.
- 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9. (2026, January 13). ChemicalBook.
- 4-Bromo-5-methyl-1H-pyrazol-3-amine. (n.d.). Sigma-Aldrich.
- QN-4806 - Safety Data Sheet. (2023, January 2).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. (n.d.). Benchchem.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET. (2009, February 9). Fisher Scientific.
- 5-Amino-4-bromo-3-methyl-1H-pyrazole 97 1780-72-9. (n.d.). Sigma-Aldrich.
- MSDS of 5-Bromo-3-methyl-1H-pyrazole. (n.d.).
- 950739-21-6|5-Bromo-1H-pyrazol-3-amine. (n.d.). BLD Pharm.
- 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide. (n.d.). SpectraBase.
- 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9. (2023, November 10). J&K Scientific.
- Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole. (n.d.). Benchchem.
- 5-Bromo-4-methyl-1H-pyrazole. (2025, November 4). Wikidata.
- 5-Bromo-1H-pyrazol-3-amine. (n.d.). Achmem.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- 5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-bromo-5-methylpyrazole | C4H6BrN3 | CID 1241299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 [chemicalbook.com]
- 5. 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 [sigmaaldrich.com]
- 6. 5-氨基-4-溴-3-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
- 11. (5-Bromo-4-methyl-1H-pyrazol-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 12. 950739-21-6|5-Bromo-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.es [fishersci.es]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. combi-blocks.com [combi-blocks.com]
- 17. capotchem.cn [capotchem.cn]
